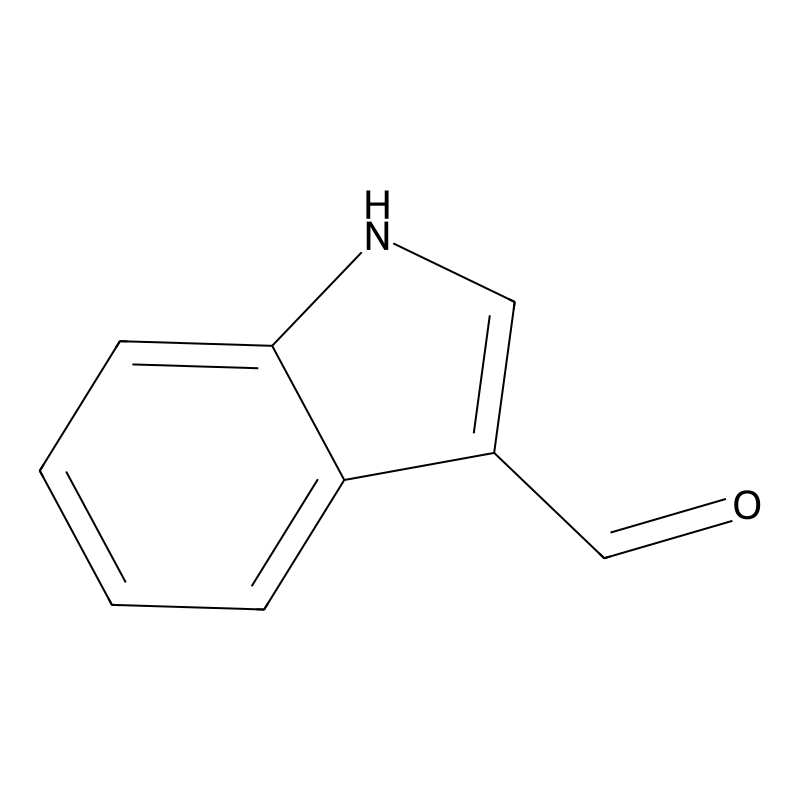

Indole-3-Carboxaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Indole-3-carboxaldehyde (I3A) is a highly versatile C3-formylated heterocyclic building block and a biologically significant tryptophan metabolite. In organic synthesis, it serves as a critical electrophilic precursor for Knoevenagel condensations, Schiff base formations, and the synthesis of bis(indolyl)methanes, offering highly predictable reactivity at the formyl group[1]. In biological and pharmacological contexts, I3A is recognized as a potent endogenous agonist of the Aryl hydrocarbon receptor (AhR), playing a key role in gut-microbiota-host immune signaling [2]. Its combination of synthetic reliability, high processability, and specific biological activity makes it a high-priority material for both pharmaceutical intermediate manufacturing and microbiome-related assay development.

Attempting to substitute indole-3-carboxaldehyde with the unformylated parent compound (indole) requires buyers to perform in situ Vilsmeier-Haack formylation, which necessitates handling hazardous, moisture-sensitive reagents like phosphorus oxychloride (POCl3) and complicates downstream purification. Substituting with the regioisomer indole-2-carboxaldehyde fundamentally alters the molecule's electronic and steric profile; in multicomponent reactions, the C2-isomer diverges into domino cyclization pathways forming indolocarbazoles, whereas the C3-isomer reliably yields the expected Knoevenagel adducts [1]. Furthermore, in biological applications, related metabolites such as indole-3-acetic acid (IAA) or indole exhibit drastically lower AhR activation efficacy, rendering them ineffective as direct substitutes in receptor assays[2].

References

- [1] Streamlined Access to Novel Activators and Degraders of the Aryl Hydrocarbon Receptor through a Rewired Multicomponent Reaction. ChemRxiv, 2023.

- [2] Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PMC, 2024.

Pathway Predictability in Multicomponent Reactions

The position of the formyl group on the indole ring strictly dictates the reaction pathway in multicomponent synthesis. When reacted with dicarbonyls, indole-3-carboxaldehyde exclusively and reliably yields standard Knoevenagel adducts (up to 93% yield). In sharp contrast, indole-2-carboxaldehyde undergoes a divergent domino process, resulting in indolocarbazoles or complex mixtures [1].

| Evidence Dimension | Reaction pathway and major product |

| Target Compound Data | Indole-3-carboxaldehyde: Exclusively yields Knoevenagel adducts |

| Comparator Or Baseline | Indole-2-carboxaldehyde: Yields indolocarbazoles or complex mixtures |

| Quantified Difference | 100% pathway divergence based on formyl regiochemistry |

| Conditions | Multicomponent reaction with dicarbonyls (e.g., 1,3-indanedione) |

Buyers targeting standard condensation products must procure the C3-isomer to guarantee predictable reactivity and avoid unwanted domino cyclization side reactions.

Superior Aryl Hydrocarbon Receptor (AhR) Activation

As a gut microbiota-derived tryptophan metabolite, indole-3-carboxaldehyde demonstrates potent AhR activation capabilities. Comparative reporter gene assays in human hepatic cell lines reveal that I3A is a highly sensitive AhR activator, significantly outperforming both indole and indole-3-acetic acid (IAA), which exhibit minimal to no efficacy at equivalent concentrations[1].

| Evidence Dimension | AhR activation sensitivity |

| Target Compound Data | Indole-3-carboxaldehyde: High sensitivity and robust AhR activation |

| Comparator Or Baseline | Indole / Indole-3-acetic acid: Low to negligible AhR efficacy |

| Quantified Difference | I3A triggers significantly higher AhR-dependent reporter activity than closely related indole derivatives |

| Conditions | HepG2-Lucia-AhR reporter gene assay |

For researchers procuring standards for microbiome-host interaction or AhR signaling assays, I3A provides the necessary receptor activation potency that other indole metabolites lack.

Divergent Reactivity in Grignard Additions

Unlike standard aldehydes that form secondary alcohols upon reaction with Grignard reagents, indole-3-carboxaldehyde exhibits a highly unusual and specific reactivity profile. When reacted with alkyl or aryl Grignard reagents, I3A bypasses alcohol formation entirely, instead yielding bis(indolyl)methane derivatives (such as the antibiotic turbomycin B) in 38–92% yields .

| Evidence Dimension | Major reaction product with Grignard reagents |

| Target Compound Data | Indole-3-carboxaldehyde: Yields bis(indolyl)methanes (38-92% yield) |

| Comparator Or Baseline | Standard aldehydes: Yield secondary alcohols |

| Quantified Difference | Complete shift in product class from alcohols to bis(indolyl)methanes |

| Conditions | Reaction with R-MgBr (1.25-2.5 equiv) in Et2O-THF at -20 °C to r.t. |

Buyers synthesizing bis(indolyl)methane-based antibiotics or materials can leverage I3A's unique Grignard reactivity to achieve rapid, one-step synthesis.

High-Efficiency Knoevenagel Condensation Performance

Indole-3-carboxaldehyde demonstrates excellent processability and conversion rates in Doebner–Knoevenagel condensations. When reacted under mild conditions with secondary amine catalysts (e.g., pyrrolidine) and acetic acid, I3A achieves near-quantitative conversion, with assays confirming up to 97% yield of the corresponding α,β-unsaturated derivatives [1].

| Evidence Dimension | Condensation yield |

| Target Compound Data | Indole-3-carboxaldehyde: 97% assay yield |

| Comparator Or Baseline | Standard aliphatic aldehydes: Often suffer from stalled reactions requiring reactivation |

| Quantified Difference | Near-quantitative conversion (97%) with robust reactivity |

| Conditions | Reaction with malonic acid half-esters, pyrrolidine (0.15-0.3 equiv), AcOH, DMAc |

High conversion rates and clean impurity profiles reduce downstream purification costs when scaling up indole-based pharmaceutical intermediates.

Synthesis of Bis(indolyl)methane Pharmaceuticals

Due to its unique reactivity profile with Grignard reagents and its ability to act as a highly efficient electrophile, I3A is the optimal precursor for synthesizing bis(indolyl)methane derivatives, including antibiotics like turbomycin B, in a single step .

Microbiome and AhR Signaling Assays

Given its superior efficacy as an AhR agonist compared to indole and indole-3-acetic acid, I3A is highly recommended as a reference standard and active compound in in vitro and in vivo models studying gut-microbiota-host immune interactions [1].

Production of Indole-Based Acrylamides and Knoevenagel Adducts

I3A's predictable regiochemistry and near-quantitative yields (up to 97%) in Doebner-Knoevenagel condensations make it the preferred starting material for scaling up α,β-unsaturated indole derivatives and complex acrylamides [2].

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.68

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 157 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 156 of 157 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant